4-(Trifluoromethyl)-1H-imidazole
Overview
Description
4-(Trifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences the compound's chemical and physical properties, making it a valuable moiety in various chemical reactions and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of 1,2,4-trisubstituted-(1H)-imidazoles, which are closely related to 4-(trifluoromethyl)-1H-imidazole, can be achieved through the Cu(OTf)2- and I2-catalyzed C–C bond cleavage of chalcones and benzylamines . Another synthetic approach involves the van Leusen reaction, which allows for the incorporation of a trifluoromethyl group into 1,4,5-trisubstituted imidazoles using trifluoroacetimidoyl chlorides with tosylmethylisocyanide . Additionally, the synthesis of heterocyclic compounds with a trifluoromethyl moiety and an imidazole ring can be performed by reacting 3-bromo-1,1,1-trifluoroacetone with various heteroarylamines .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(trifluoromethyl)-1H-imidazole has been studied using various spectroscopic methods and theoretical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a triazol–imidazol compound were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . In another study, the planarity of the imidazo[1,2-a]pyridine group and the disorder of the trifluoromethyl group were observed in the crystal structure of a related compound .
Chemical Reactions Analysis
The presence of the trifluoromethyl group in the imidazole ring can influence the reactivity and biological activity of the compound. For example, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have shown potential as antibacterial agents, with the structure-activity relationship indicating the importance of the imidazole NH and electron-withdrawing groups for activity against MRSA .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into the imidazole ring can alter the physical and chemical properties of the compound, such as its electronic and spatial structure, as well as its interaction energies between molecules. These properties are crucial for understanding the compound's behavior in various environments and its potential applications in medicinal chemistry .
Scientific Research Applications
Corrosion Inhibition
4-(Trifluoromethyl)-1H-imidazole derivatives exhibit significant potential in corrosion inhibition. For example, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have been shown to provide up to 96% corrosion inhibition efficiency in certain conditions. These derivatives adhere strongly to surfaces, suggesting their application in protecting metals from corrosion, particularly in acidic environments (Prashanth et al., 2021).
Synthesis and Biological Evaluation
4-(Trifluoromethyl)-1H-imidazole derivatives have been synthesized for various biological evaluations. Studies show these compounds exhibiting promising activities, such as lipase inhibition and antioxidant properties, indicating potential applications in medicinal chemistry (Menteşe et al., 2013).
Application in Energetic Materials
Compounds based on imidazole derivatives, including 4-(Trifluoromethyl)-1H-imidazole, are explored for their applications in nitrogen-rich gas generators. These compounds, due to their high positive heats of formation and energy contributions from their molecular structures, have potential applications in areas requiring high-energy materials (Srinivas et al., 2014).
Antibacterial Applications
Several 4-(Trifluoromethyl)-1H-imidazole analogs have been investigated for their antibacterial properties. For instance, analogs such as 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibacterial agents (Antolini et al., 1999).
Nanocomposite and Polymer Applications
4-(Trifluoromethyl)-1H-imidazole derivatives have been used in the synthesis of new fluorinated curing agents for epoxy resins. These agents demonstrate significant improvements in properties like water repellency and thermal stability, indicating their utility in the field of high-performance polymers (Ghaemy et al., 2012).
Electroluminescent Properties
Derivatives of 4-(Trifluoromethyl)-1H-imidazole have been used in the design of efficient fluorescence molecules for electroluminescent applications. These molecules, with specific structural modifications, show stable deep-blue emission, indicating their potential in the development of electronic and photonic devices (Wang et al., 2018).
properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGRTIPTPCKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342920 | |
Record name | 4-(Trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1H-imidazole | |
CAS RN |
33468-69-8 | |
Record name | 5-(Trifluoromethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(5)-(Trifluoromethyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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